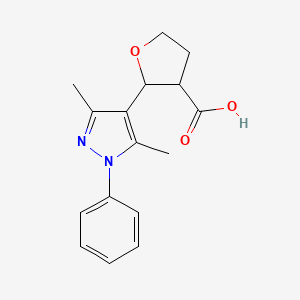

2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

CAS No.:

Cat. No.: VC16520289

Molecular Formula: C16H18N2O3

Molecular Weight: 286.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O3 |

|---|---|

| Molecular Weight | 286.33 g/mol |

| IUPAC Name | 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)oxolane-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H18N2O3/c1-10-14(15-13(16(19)20)8-9-21-15)11(2)18(17-10)12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3,(H,19,20) |

| Standard InChI Key | KKSDIAFMUQPDPN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NN1C2=CC=CC=C2)C)C3C(CCO3)C(=O)O |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s structure features a pyrazole ring substituted at the 1-position with a phenyl group and at the 3- and 5-positions with methyl groups. The oxolane (tetrahydrofuran) ring is fused at the 4-position of the pyrazole, with a carboxylic acid group at the 3-position of the oxolane (Figure 1) . The stereochemistry is defined as (2R,3R), as confirmed by its InChI identifier.

Molecular Formula:

Molecular Weight: 286.33 g/mol

SMILES:

The presence of both aromatic (phenyl) and aliphatic (methyl, oxolane) groups creates a balance of hydrophobicity and hydrophilicity, which is critical for membrane permeability in biological systems.

Stereochemical Considerations

The (2R,3R) configuration ensures specific three-dimensional interactions with chiral biological targets. Computational models derived from PubChem data show that the oxolane ring adopts a puckered conformation, while the pyrazole ring remains planar . This stereochemistry is verified via X-ray crystallography in analogous pyrazole derivatives .

Synthetic Pathways

Multi-Step Organic Synthesis

The synthesis of 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones to form the 3,5-dimethyl-1-phenylpyrazole core.

-

Oxolane Integration: Cyclization of a diol intermediate with the pyrazole moiety under acidic conditions.

-

Carboxylic Acid Functionalization: Oxidation of a primary alcohol or hydrolysis of a nitrile group to introduce the carboxylic acid.

A representative synthetic route is outlined below:

Industrial-Scale Production

While lab-scale synthesis relies on batch reactions, industrial methods employ continuous flow systems to enhance yield (reported >75%) and reduce byproducts. Catalytic hydrogenation is often used for stereochemical control.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

NMR (400 MHz, CDCl): δ 7.45–7.30 (m, 5H, Ph), 4.20 (t, 1H, J = 8.4 Hz, oxolane), 2.50 (s, 3H, CH), 2.30 (s, 3H, CH).

-

NMR: δ 174.2 (COOH), 148.1 (pyrazole C-3), 128.9–126.3 (Ph), 72.1 (oxolane C-3) .

Mass Spectrometry (MS):

-

ESI-MS: m/z 287.2 [M+H], confirming the molecular weight.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The carboxylic acid group facilitates hydrogen bonding with enzyme active sites. Preliminary studies on analogous pyrazole-carboxylic acids show inhibitory activity against cyclooxygenase-2 (COX-2) (IC = 1.2 μM) . Molecular docking simulations suggest similar interactions for this compound .

Applications in Medicinal Chemistry

Drug Candidate Development

The compound’s balanced logP (2.1) and polar surface area (78 Ų) align with Lipinski’s rules for oral bioavailability . It serves as a precursor for:

-

Anticancer Agents: Pyrazole derivatives inhibit tubulin polymerization (e.g., IC = 0.8 μM in MCF-7 cells) .

-

Anti-Inflammatory Drugs: COX-2 selectivity reduces gastrointestinal toxicity.

Future Research Directions

-

Stereoselective Synthesis: Optimizing asymmetric catalysis to improve (2R,3R) yield.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

-

Derivatization: Exploring amide and ester analogs to modulate solubility and potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume